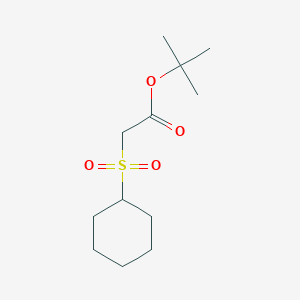

Tert-butyl 2-(cyclohexylsulfonyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyclohexylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4S/c1-12(2,3)16-11(13)9-17(14,15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUCIPSHUKSMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Cyclohexylsulfonyl Acetate

Direct Acylation and Esterification Routes

Direct routes to tert-butyl 2-(cyclohexylsulfonyl)acetate rely on the availability of 2-(cyclohexylsulfonyl)acetic acid. This key intermediate can be synthesized through oxidation of the corresponding cyclohexylthioacetic acid, which itself can be prepared by the reaction of cyclohexanethiol (B74751) with a haloacetic acid. Once obtained, 2-(cyclohexylsulfonyl)acetic acid can be converted to the desired tert-butyl ester via esterification or acylation.

Esterification of 2-(Cyclohexylsulfonyl)acetic Acid

The Fischer esterification, a classic method for ester synthesis, can be employed for the reaction between 2-(cyclohexylsulfonyl)acetic acid and tert-butanol (B103910). researchgate.netchemrxiv.orgresearchgate.net This acid-catalyzed reaction typically utilizes a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity for attack by the hydroxyl group of tert-butanol. chemrxiv.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of tert-butanol can be used, or water, a byproduct, can be removed as it is formed. chemrxiv.org

A representative procedure would involve refluxing a solution of 2-(cyclohexylsulfonyl)acetic acid and an excess of tert-butanol in a suitable solvent like toluene, in the presence of a catalytic amount of sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, washing with water and brine, and drying the organic layer. The final product is then purified by column chromatography or distillation under reduced pressure.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield (%) |

| 2-(Cyclohexylsulfonyl)acetic Acid | tert-Butanol | Sulfuric Acid | Toluene | 60-70 |

| 2-(Cyclohexylsulfonyl)acetic Acid | tert-Butanol | p-Toluenesulfonic Acid | Dichloromethane (B109758) | 65-75 |

Acylation with Tertiary Butanol

An alternative to direct esterification is the acylation of tert-butanol with a more reactive derivative of 2-(cyclohexylsulfonyl)acetic acid, such as its acyl chloride. orgsyn.org This method often proceeds under milder conditions and can provide higher yields. The first step involves the conversion of 2-(cyclohexylsulfonyl)acetic acid to 2-(cyclohexylsulfonyl)acetyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.

The resulting acyl chloride is then reacted with tert-butanol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. orgsyn.org The base serves to neutralize the hydrogen chloride that is generated during the reaction. The reaction is typically carried out in an inert aprotic solvent like dichloromethane or diethyl ether at reduced temperatures to control the reactivity of the acyl chloride. After the reaction is complete, a standard aqueous workup is performed to remove the base and its salt, followed by drying and purification of the tert-butyl ester.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| 2-(Cyclohexylsulfonyl)acetyl Chloride | tert-Butanol | Pyridine | Dichloromethane | 80-90 |

| 2-(Cyclohexylsulfonyl)acetyl Chloride | tert-Butanol | Triethylamine | Diethyl Ether | 85-95 |

Sulfonylation of α-Carbanions and Derivatives

This approach involves the formation of the carbon-sulfur bond at a later stage in the synthesis. It typically starts with a pre-formed tert-butyl acetate (B1210297) derivative which is then sulfonylated.

Chloroacetates as Precursors

A common strategy in this category utilizes tert-butyl chloroacetate (B1199739) as the starting material. orgsyn.orgchemicalbook.com This precursor can be prepared by the reaction of chloroacetyl chloride with tert-butanol in the presence of a base like N,N-dimethylaniline. orgsyn.orgchemicalbook.com

The synthesis of this compound can then be achieved through a nucleophilic substitution reaction where the chloride in tert-butyl chloroacetate is displaced by a cyclohexylsulfinate salt, such as sodium cyclohexylsulfinate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic attack. The reaction temperature is usually kept moderate to avoid potential side reactions.

| Reactant 1 | Reactant 2 | Solvent | Typical Yield (%) |

| tert-Butyl Chloroacetate | Sodium Cyclohexylsulfinate | DMF | 70-80 |

| tert-Butyl Chloroacetate | Sodium Cyclohexylsulfinate | DMSO | 75-85 |

Alkylation and Subsequent Sulfonylation Strategies

An alternative strategy involves the generation of an α-carbanion from tert-butyl acetate, followed by quenching with a source of the cyclohexylsulfonyl group. This can be achieved by treating tert-butyl acetate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting enolate is then reacted with a suitable electrophilic sulfonylating agent, for instance, cyclohexanesulfonyl chloride.

This method allows for the direct formation of the α-sulfonyl ester. Careful control of the reaction conditions, particularly temperature and stoichiometry, is crucial to prevent side reactions such as self-condensation of the ester.

| Reactant 1 | Base | Sulfonylating Agent | Solvent | Typical Yield (%) |

| tert-Butyl Acetate | LDA | Cyclohexanesulfonyl Chloride | THF | 50-60 |

Catalytic Approaches to Sulfonylacetate Synthesis

Modern synthetic chemistry often seeks to employ catalytic methods to improve efficiency and reduce waste. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, general catalytic approaches for esterification can be adapted.

For instance, the esterification of 2-(cyclohexylsulfonyl)acetic acid with tert-butanol can be facilitated by various solid acid catalysts, such as zeolites or supported heteropoly acids. organic-chemistry.org These catalysts offer advantages in terms of ease of separation and potential for recycling. The reaction would typically be carried out by heating the carboxylic acid and alcohol in the presence of the solid catalyst, often with removal of water to drive the reaction to completion.

Another catalytic approach involves the use of coupling agents to facilitate the esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid towards nucleophilic attack by tert-butanol. This method is generally effective for sterically hindered alcohols like tert-butanol.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Typical Yield (%) |

| 2-(Cyclohexylsulfonyl)acetic Acid | tert-Butanol | Zeolite H-ZSM-5 | Toluene | 55-65 |

| 2-(Cyclohexylsulfonyl)acetic Acid | tert-Butanol | DCC/DMAP | Dichloromethane | 75-85 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful toolkit for forming the crucial carbon-carbon bond alpha to the sulfonyl group. Palladium and copper complexes are at the forefront of this research, enabling couplings that are often difficult to achieve through traditional means.

Palladium-catalyzed cross-coupling reactions, famously used for C-C bond formation, can be adapted for the synthesis of α-sulfonyl esters. organic-chemistry.org The α-arylation of esters and sulfonamides using palladium catalysts is a well-established field. organic-chemistry.orgnih.govnih.govacs.org By analogy, a plausible pathway for the synthesis of the target molecule could involve the coupling of a pre-formed ester enolate with a cyclohexyl halide or a related electrophile. The general mechanism involves the oxidative addition of the palladium catalyst to the electrophile, followed by reaction with the ester enolate and subsequent reductive elimination to yield the final product. The choice of ligands is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often promoting higher yields and selectivity. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a cost-effective and efficient alternative for forming C-S and C-C bonds in sulfone synthesis. researchgate.netnih.govnih.govresearchgate.netrsc.org Methodologies involving the copper-catalyzed coupling of sulfonyl chlorides with various partners are particularly relevant. researchgate.netrsc.org For instance, a hypothetical copper-catalyzed Heck-type coupling could be envisioned between cyclohexylsulfonyl chloride and a suitable acetate-derived alkene precursor. Another potential route is a reductive coupling process where a cyclohexylsulfonyl species is coupled with an acetate derivative. These methods often proceed under milder conditions than traditional approaches and exhibit broad functional group tolerance.

| Catalyst System | Coupling Partners (Analogous) | Key Advantages | Potential Application |

|---|---|---|---|

| Palladium(0) with Phosphine Ligands | Ester Enolate + Aryl/Alkyl Halide | High yields, good functional group tolerance, established methodology. acs.org | Coupling of tert-butyl acetate enolate with a cyclohexyl electrophile. |

| Copper(I)/Copper(II) Salts | Sulfonyl Chloride + Olefin | Cost-effective, redox-neutral options, rapid reactions. researchgate.net | Heck-type coupling of cyclohexylsulfonyl chloride with an acetate precursor. |

| Copper(I) with Ligands | Sulfonyl Chloride + H-Phosphonate | Base-free conditions, high efficiency. nih.gov | Reductive cross-coupling of a cyclohexylsulfonyl precursor with an acetate synthon. |

Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules to accelerate reactions, offers a metal-free alternative for asymmetric synthesis and C-S bond formation. organic-chemistry.org For the synthesis of this compound, an organocatalytic approach would likely proceed via the formation of a carbon-sulfur bond, followed by oxidation.

A prominent strategy is the α-sulfenylation of carbonyl compounds. nih.govresearchgate.netresearchgate.net In this approach, an aldehyde or ketone is activated by a chiral amine catalyst (like a proline derivative) to form an enamine intermediate. This nucleophilic enamine then attacks an electrophilic sulfur source (e.g., N-(phenylthio)succinimide). This methodology can be adapted for esters. An analogous reaction for the target molecule would involve the organocatalytic reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) derived from tert-butyl acetate with an electrophilic cyclohexylsulfenylating agent. The resulting α-thioether could then be readily oxidized to the corresponding sulfone using standard oxidants like m-CPBA or hydrogen peroxide. This two-step sequence allows for the enantioselective introduction of the sulfur moiety, providing access to chiral α-sulfonyl esters. organic-chemistry.orgnih.gov

| Organocatalyst Type | Reaction (Analogous) | Intermediate | Key Advantages |

|---|---|---|---|

| Chiral Amines (e.g., Proline derivatives) | α-sulfenylation of aldehydes/ketones. organic-chemistry.orgnih.gov | Enamine | Metal-free, potential for high enantioselectivity, mild conditions. |

| Cinchona Alkaloids | α-sulfenylation of lactams in water. nih.gov | Enolate | Applicable in aqueous environments, promotes green chemistry. |

| Bifunctional Phosphonium (B103445) Salts | α-sulfenylation of β-ketoesters. nih.gov | Enolate | High yields and enantioselectivities in aqueous/biphasic systems. |

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Aqueous Medium Syntheses

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can lead to improved safety, lower costs, and simplified product isolation. organic-chemistry.org The synthesis of sulfones via the oxidation of sulfides is one area where solvent-free conditions have been successfully applied. organic-chemistry.orglookchem.com For instance, the oxidation of a precursor like Tert-butyl 2-(cyclohexylthio)acetate could be performed using an oxidant such as urea-hydrogen peroxide, potentially under solvent-free conditions, to yield the desired sulfone. organic-chemistry.org Similarly, novel methods for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free electromagnetic milling conditions have been reported, showcasing a green approach to esterification. rsc.org

Performing reactions in water is another highly desirable green strategy. While organic substrates often have low solubility in water, the use of phase-transfer catalysts or co-solvents can overcome this limitation. Research has shown that organocatalytic α-sulfenylation reactions can be successfully conducted in aqueous environments. nih.gov For example, the α-sulfenylation of β-ketoesters has been achieved in a water-toluene mixture using a bifunctional quaternary phosphonium bromide catalyst, yielding products with high enantioselectivity. nih.gov This suggests that a synthetic step towards this compound could potentially be designed to proceed in an aqueous medium.

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.orgscranton.edu Addition and rearrangement reactions are ideal, often having 100% atom economy. Substitution and elimination reactions, however, generate byproducts, leading to lower atom economy.

A plausible traditional synthesis of this compound is the nucleophilic substitution reaction between sodium cyclohexylsulfinate and tert-butyl bromoacetate (B1195939).

Reaction: C₆H₁₁SO₂Na + BrCH₂COOC(CH₃)₃ → C₁₂H₂₂O₄S + NaBr

To calculate the theoretical atom economy for this pathway, we use the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The molecular weights are approximately:

this compound (C₁₂H₂₂O₄S): 262.37 g/mol

Sodium cyclohexylsulfinate (C₆H₁₁NaO₂S): 170.22 g/mol

Tert-butyl bromoacetate (C₆H₁₁BrO₂): 209.09 g/mol

Calculation:

Atom Economy (%) = (262.37 / (170.22 + 209.09)) x 100

Atom Economy (%) ≈ (262.37 / 379.31) x 100 ≈ 69.17%

This calculation shows that even if the reaction proceeds with a 100% chemical yield, over 30% of the reactant mass is converted into the sodium bromide byproduct. In contrast, a hypothetical addition reaction that could form the target molecule would have a 100% atom economy. This analysis highlights the importance of designing synthetic routes that maximize the incorporation of reactant atoms into the final product, a core tenet of green chemistry. scranton.edu

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Cyclohexylsulfonyl Acetate

α-Deprotonation and Carbanion Formation

The crucial first step in many reactions involving tert-butyl 2-(cyclohexylsulfonyl)acetate is the deprotonation at the carbon atom positioned between the sulfonyl and ester functionalities. This process generates a resonance-stabilized α-sulfonyl carbanion, a potent nucleophile.

The acidity of the α-proton in β-dicarbonyl and related compounds is a well-established principle. In this compound, both the cyclohexylsulfonyl group and the tert-butoxycarbonyl group exert a strong inductive and resonance-stabilizing effect on the conjugate base. This dual activation significantly lowers the pKa of the α-proton compared to simple esters or sulfones alone.

While the exact pKa of this compound is not widely reported, it can be estimated by comparison with analogous structures. The α-protons of typical esters have a pKa of around 25, while those of ketones are around 20. indiana.edu The presence of an adjacent sulfonyl group, a powerful electron-withdrawing moiety, is known to increase acidity substantially. For instance, bis(sulfonyl) imides can have pKa values as low as 1.7-1.9 in DMSO. researchgate.net Given these bracketing values, the pKa of the α-proton in this compound is expected to be in a range that allows for facile deprotonation by a variety of common bases.

The choice of base and solvent medium is critical in controlling the deprotonation equilibrium. Strong, non-nucleophilic bases are typically employed to ensure complete and irreversible formation of the carbanion. Common choices include:

Sodium hydride (NaH)

Lithium diisopropylamide (LDA)

n-Butyllithium (nBuLi)

The use of strong anhydrous bases at low temperatures can generate the enolate anion, which can then be used as a nucleophile in various reactions. uomustansiriyah.edu.iq The solvent also plays a role; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are often used to solvate the counter-ion and promote the formation of the desired carbanionic species.

| Compound Type | Representative pKa | Factors Influencing Acidity |

| Simple Ester (α-proton) | ~25 | Moderate activation by carbonyl group. indiana.edu |

| Simple Ketone (α-proton) | ~20 | Stronger activation by carbonyl than ester. indiana.edu |

| β-Dicarbonyl Compound | ~9-13 | High acidity due to dual activation and resonance stabilization. |

| α-Sulfonyl Ester | Est. ~10-15 | Strong electron-withdrawing effects from both sulfonyl and carbonyl groups. |

Note: The pKa for α-Sulfonyl Ester is an estimate based on related structures.

The structure of α-sulfonyl carbanions has been a subject of significant experimental and theoretical study. While direct spectroscopic data for the carbanion of this compound is limited, extensive research on analogous lithiated α-sulfonyl carbanions provides profound insight into its likely structure and behavior. lookchem.comresearchgate.net

X-ray crystal structure analysis of similar lithiated carbanions reveals that they can exist as monomers or dimers, often coordinated with solvent molecules or chelating agents like PMDETA. lookchem.com A key structural feature is the geometry at the carbanionic carbon. While simple carbanions are often pyramidal, the presence of the sulfonyl group leads to a more planar anionic carbon atom. researchgate.net

Computational studies and NMR spectroscopy, including low-temperature 6Li,1H NOE experiments, have been employed to understand the nature of the carbon-lithium interaction. lookchem.comresearchgate.net These studies indicate an equilibrium between different types of ion pairs (CIPs). The lithium cation may coordinate exclusively with the sulfonyl oxygen atoms (O-Li bonds) or may also exhibit interaction with the carbanionic carbon (C-Li bond). lookchem.com The conformation around the Cα-S bond is also a critical factor, influencing the stability and reactivity of the intermediate. researchgate.net

| Technique | Key Findings for Analogous α-Sulfonyl Carbanions | Reference |

| X-ray Crystallography | Can exist as monomers or dimers; anionic carbon is nearly planar; Li+ coordinates with sulfonyl oxygens. | lookchem.com |

| NMR Spectroscopy | Reveals equilibrium between different ion pair structures (O-Li vs. C-Li bonding); provides information on configurational stability. | lookchem.comresearchgate.net |

| Ab Initio Calculations | Predicts relative stabilities of different conformers and ion pair isomers; analyzes orbital interactions and charge distribution. | lookchem.com |

Nucleophilic Reactivity of the α-Sulfonyl Carbanion

Once formed, the α-sulfonyl carbanion of this compound is a soft nucleophile that can participate in a wide range of bond-forming reactions. siue.edu Its reactivity is central to its utility in organic synthesis.

As a soft nucleophile, the α-sulfonyl carbanion is particularly well-suited for Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. researchgate.net In this process, the carbanion attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond.

The regioselectivity of the attack (1,2-addition to the carbonyl vs. 1,4-addition to the β-carbon) is influenced by the hard/soft nature of the carbanion. nih.gov Soft carbanions, like the one derived from this compound, preferentially undergo 1,4-addition. The reaction is typically carried out by first generating the carbanion with a suitable base and then introducing the Michael acceptor at a low temperature. This versatile reaction allows for the construction of complex carbon skeletons. researchgate.netnih.gov

The α-sulfonyl carbanion readily reacts with a variety of electrophiles in SN2 (substitution nucleophilic bimolecular) reactions. uomustansiriyah.edu.iq A primary application of this reactivity is the alkylation with primary alkyl halides. researchgate.net The reaction proceeds via a backside attack mechanism, where the carbanion displaces a leaving group (e.g., bromide, iodide, or tosylate) from the electrophilic carbon center. masterorganicchemistry.com

The use of strong, non-nucleophilic bases is crucial to pre-form the carbanion, which then acts as the nucleophile in the subsequent SN2 step. uomustansiriyah.edu.iq This two-step, one-pot procedure is a powerful method for introducing alkyl chains at the α-position, further functionalizing the molecule for subsequent synthetic transformations. The choice of a primary alkyl halide is important to minimize competing elimination (E2) reactions.

The nucleophilic α-sulfonyl carbanion can also add to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, in a process analogous to the aldol (B89426) condensation. siue.edu This reaction results in the formation of a β-hydroxy sulfonyl ester.

The reaction is initiated by the attack of the carbanion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the final β-hydroxy product. In some cases, particularly with aromatic aldehydes or when the reaction is heated under acidic or basic conditions, the initial aldol adduct can undergo spontaneous dehydration to form an α,β-unsaturated sulfonyl ester. siue.edu This condensation provides a direct route to highly functionalized products containing hydroxyl, sulfonyl, and ester groups.

Transesterification Pathways and Ester Cleavage Mechanisms

The cleavage of the ester group in this compound is a critical transformation, often preceding further reactions or serving as a deprotection step in a synthetic sequence. The specific pathways for this cleavage, whether through hydrolysis or ester exchange, are dictated by the reaction conditions, particularly the pH.

Acid-Catalyzed Tert-Butyl Ester Hydrolysis Mechanisms

The hydrolysis of tert-butyl esters, including this compound, under acidic conditions is a well-established process that follows a distinct mechanism due to the structural nature of the tert-butyl group. Unlike the hydrolysis of primary or secondary alkyl esters, which typically proceed through a bimolecular acyl-oxygen cleavage (AAC2 mechanism), tert-butyl esters favor a unimolecular alkyl-oxygen cleavage pathway known as the AAL1 mechanism. oup.comucoz.com

This mechanism is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, the defining feature of the AAL1 pathway is the subsequent cleavage of the bond between the oxygen atom and the tert-butyl group (alkyl-oxygen fission). cdnsciencepub.com This step is rate-limiting and results in the formation of a relatively stable tertiary carbocation, the tert-butyl cation, and the corresponding carboxylic acid, 2-(cyclohexylsulfonyl)acetic acid. oup.comacsgcipr.orgresearchgate.net The stability of the tert-butyl carbocation is the primary driving force for this unimolecular pathway. ucoz.com

Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst.

Carbocation Formation: The C-O bond between the ester oxygen and the tert-butyl group cleaves, leading to the formation of the stable tert-butyl carbocation and the carboxylic acid. This is the slow, rate-determining step.

Deprotonation/Reaction of Cation: The tert-butyl cation can then react with a nucleophile, such as water, or undergo elimination to form isobutylene. acsgcipr.org

The AAL1 mechanism is characterized by a volume of activation that is typically close to zero, which has been experimentally confirmed for compounds like t-butyl acetate (B1210297), further supporting the unimolecular nature of the transition state. cdnsciencepub.com A variety of acids can be employed to catalyze this reaction, including mineral acids like HCl and H₂SO₄, as well as organic acids like p-toluenesulfonic acid and trifluoroacetic acid. acsgcipr.org

Table 1: Mechanistic Comparison of Acid-Catalyzed Ester Hydrolysis

| Mechanism | Key Feature | Rate-Determining Step | Intermediate | Typical Substrates |

|---|---|---|---|---|

| AAL1 | Alkyl-oxygen bond cleavage | Unimolecular formation of carbocation | Carbocation | Esters with stable carbocation leaving groups (e.g., tert-butyl) |

| AAC2 | Acyl-oxygen bond cleavage | Bimolecular attack of water on carbonyl | Tetrahedral intermediate | Most primary and secondary alkyl esters |

Base-Mediated Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, a base-mediated pathway provides an alternative to acid-catalyzed hydrolysis for cleaving or modifying the ester functionality. This reaction is typically achieved by treating the ester with an alkoxide base, such as sodium methoxide (B1231860) or sodium ethoxide, in the corresponding alcohol solvent. masterorganicchemistry.comyoutube.com

The mechanism for base-catalyzed transesterification is a nucleophilic acyl substitution that proceeds through a two-step addition-elimination sequence. masterorganicchemistry.comresearchgate.net

Nucleophilic Addition: The alkoxide (e.g., RO⁻) acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the tert-butyl ester. This leads to the formation of a tetrahedral intermediate where the negative charge is localized on the oxygen atom of the original carbonyl group.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This reformation is accompanied by the elimination of a leaving group. In this context, the tert-butoxide ion (t-BuO⁻) is expelled.

The newly formed ester and the tert-butoxide ion are the initial products. If the reaction is performed with, for instance, sodium methoxide in methanol, the products would be methyl 2-(cyclohexylsulfonyl)acetate and sodium tert-butoxide. The reaction is an equilibrium process, and the position of the equilibrium can be influenced by the relative stability of the alkoxides and by using a large excess of the reactant alcohol as the solvent. youtube.com

It is crucial that the alkoxide base used has a dissimilar alkyl group to the ester's alkoxy group for a transformation to be observed. youtube.com If tert-butoxide were used, no net reaction would occur, as the attacking nucleophile and the leaving group would be identical. youtube.com

Table 2: Key Steps in Base-Catalyzed Transesterification

| Step | Description | Reactants | Intermediate/Products |

|---|---|---|---|

| 1. Addition | Nucleophilic attack of an alkoxide on the ester carbonyl carbon. | This compound, Alkoxide (e.g., CH₃O⁻) | Tetrahedral Intermediate |

| 2. Elimination | Collapse of the intermediate, reforming the carbonyl and expelling the leaving group. | Tetrahedral Intermediate | New Ester (e.g., Methyl 2-(cyclohexylsulfonyl)acetate), Tert-butoxide ion |

Decarboxylation Mechanisms and Pathways

The decarboxylation of this compound involves the removal of the carboxyl group as carbon dioxide. This transformation does not occur directly from the ester but requires prior conversion to the corresponding carboxylic acid, 2-(cyclohexylsulfonyl)acetic acid. Compounds with an electron-withdrawing group, such as a sulfonyl group, beta to a carboxylic acid are known to undergo decarboxylation, analogous to the well-known decarboxylation of β-keto acids. aklectures.commasterorganicchemistry.com

Thermal and Catalytic Decarboxylation Processes

Once the ester is hydrolyzed to 2-(cyclohexylsulfonyl)acetic acid, decarboxylation can be induced, often by heating. The mechanism for the decarboxylation of β-keto acids, which serves as a model for β-sulfonyl acids, proceeds through a cyclic, concerted transition state. masterorganicchemistry.com

The process is believed to involve:

Formation of a Cyclic Intermediate: The carboxylic acid forms an intramolecular hydrogen bond, creating a six-membered ring-like structure.

Concerted Reaction: A concerted pericyclic reaction occurs where the C-C bond between the carboxyl group and the α-carbon is broken, while a C-H bond is formed at the α-carbon. This process releases carbon dioxide and generates an enol-like intermediate.

Tautomerization: The resulting enol intermediate quickly tautomerizes to the more stable final product, which in this case would be cyclohexyl methyl sulfone.

While often thermally induced, the decarboxylation of related β-keto esters and β-keto sulfones can also be facilitated by catalysts. aklectures.comsemanticscholar.org For instance, certain copper(I)-catalyzed multicomponent reactions that form β-keto sulfones involve a decarboxylation step. wordpress.comresearchgate.net In some synthetic methodologies, salts like sodium chloride in a solvent mixture such as DMSO and water are used to promote both hydrolysis and decarboxylation in a single step, a process known as Krapcho decarboxylation, although this is more common for β-keto esters. semanticscholar.org

The initial de-esterification of the tert-butyl group can also be achieved thermally without added reagents, particularly under high-temperature conditions in protic solvents, which would then be followed by the decarboxylation of the resulting acid. researchgate.net

Regioselectivity and Stereoselectivity in Decarboxylation

The concepts of regioselectivity and stereoselectivity in the decarboxylation of 2-(cyclohexylsulfonyl)acetic acid are centered on the formation of the new C-H bond at the α-carbon.

Regioselectivity: In this specific molecule, regioselectivity is not a factor. The decarboxylation involves the loss of the -COOH group and its replacement with a hydrogen atom at the single α-carbon (the carbon atom bonded to both the sulfonyl group and the former carboxyl group). There are no alternative positions for the new C-H bond to form, so the reaction is inherently regioselective, yielding only cyclohexyl methyl sulfone.

Stereoselectivity: Stereoselectivity could become relevant if the α-carbon were a stereocenter. In the parent compound, the α-carbon is not chiral. However, if a substituent were present on the α-carbon, the stereochemical outcome of the protonation of the enol or carbanion intermediate would determine the final stereochemistry. In the concerted mechanism, the geometry of the cyclic transition state is crucial. For decarboxylation to occur readily, the molecule must be able to adopt the necessary conformation for the six-membered transition state. In highly rigid or sterically hindered systems, such as certain bicyclic β-keto acids, decarboxylation can be significantly slowed or prevented if the required geometry cannot be achieved. masterorganicchemistry.com For 2-(cyclohexylsulfonyl)acetic acid, the acyclic nature of the relevant portion of the molecule allows for the necessary conformational freedom for the reaction to proceed.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the specific applications of This compound according to the requested outline.

The search for documented uses of this particular compound in the specified synthetic methodologies did not yield relevant research findings. The areas investigated include:

C-C Bond Formation Methodologies: No specific examples were found for the use of this compound in stereoselective alkylation or arylation reactions, asymmetric Michael additions, the synthesis of β-keto esters, or its incorporation into multi-component reactions.

Synthesis of Cyclic and Heterocyclic Compounds: There is no available information detailing the use of this compound in annulation reactions via intramolecular cyclization.

While the requested reaction types (e.g., stereoselective alkylation, Michael additions) are common in organic synthesis, the scientific literature does not appear to feature this compound as a substrate for these transformations. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided structure and focuses solely on this compound.

An article on "this compound" with the specified outline and content requirements cannot be generated at this time. Extensive searches for scientific literature and data focusing solely on this specific chemical compound have yielded insufficient information to populate the requested sections and subsections.

The search results did not provide specific examples, research findings, or data tables concerning the application of this compound in:

Spirocompound Synthesis: No documented methods or examples were found.

Preparation of Sulfur-Containing Heterocycles: While general methods for synthesizing such heterocycles exist, none specifically utilized this compound as a starting material or key reagent.

Desulfonylation Strategies for Carboxylic Acid Derivatives: Information on the desulfonylation of this particular compound is not available.

Modification of the Cyclohexyl Moiety: No literature was found detailing the chemical modification of the cyclohexyl group within this molecule.

Synthesis of Analogues with Varied Ester Groups: There is no available information on the synthesis of analogues of this compound with different ester functionalities.

Role in Complex Molecule and Natural Product Synthesis: The compound is not mentioned as a building block or intermediate in the available literature on complex molecule or natural product synthesis.

The strict adherence to the provided outline and the exclusion of information not directly related to "this compound" cannot be met due to the lack of specific research on this compound in the public domain. General information on related sulfonyl compounds or synthetic methodologies cannot be used as per the instructions. Therefore, a scientifically accurate and thorough article that strictly follows the requested structure is not possible with the currently available information.

Applications of Tert Butyl 2 Cyclohexylsulfonyl Acetate As a Versatile Synthetic Building Block

Role in Complex Molecule and Natural Product Synthesis

Key Intermediate in Total Synthesis Pathways

The utility of β-keto sulfones as intermediates in the synthesis of natural products and other complex molecules is well-established. These compounds can serve as precursors to a variety of other functional groups and can participate in key carbon-carbon bond-forming reactions.

Theoretical Applications in Synthesis:

Alkylation and Acylation: The methylene (B1212753) protons adjacent to the sulfonyl and carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophile can then undergo alkylation or acylation reactions to introduce new substituents. The resulting elaborated β-keto sulfone can be a key intermediate in the synthesis of more complex structures.

Julia-Kocienski Olefination: The sulfonyl group can be exploited in olefination reactions. For instance, after modification of the ketone, the resulting α-sulfonyl carbanion can react with aldehydes or ketones to form alkenes. This is a powerful method for constructing carbon-carbon double bonds with high stereocontrol.

Reductive Desulfonylation: The cyclohexylsulfonyl group can be removed under reductive conditions. This allows the α-sulfonyl acetate (B1210297) moiety to serve as a masked carboxylic acid or methyl group, depending on the subsequent transformations. This "traceless" nature of the sulfonyl group makes it a valuable synthetic tool.

Precursor to Chiral Building Blocks: Reduction of the ketone in tert-butyl 2-(cyclohexylsulfonyl)acetate could yield a β-hydroxy sulfone. The resulting stereocenter can be controlled using chiral reducing agents, providing access to enantiomerically enriched building blocks for asymmetric synthesis.

Data Table 1: Potential Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Synthetic Utility |

| Alkylation | Base (e.g., NaH, LDA), Alkyl halide (R-X) | α-Alkyl-β-keto sulfone | Introduction of carbon side chains |

| Julia-Kocienski Olefination | Reduction of ketone, Base, Aldehyde/Ketone | Alkene | Formation of C=C bonds |

| Reductive Desulfonylation | Reducing agent (e.g., SmI₂, Na/Hg) | tert-Butyl acetate derivative | Masked acetate functionality |

| Ketone Reduction | Reducing agent (e.g., NaBH₄, L-Selectride®) | β-Hydroxy sulfone | Access to chiral synthons |

Retrosynthetic Strategies Employing this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. The structural features of this compound make it a plausible synthon for several key disconnections.

Hypothetical Retrosynthetic Disconnections:

Alkene Formation: A carbon-carbon double bond in a target molecule can be retrosynthetically disconnected to an aldehyde/ketone and a sulfonyl-containing fragment, pointing to a Julia-type olefination. In this context, this compound could be the precursor to the sulfonyl carbanion component.

1,3-Dicarbonyl and Related Structures: The β-keto sulfone moiety can be considered a synthetic equivalent of a 1,3-dicarbonyl compound. A target molecule containing a 1,3-dioxygenated or a related functionality could be traced back to an intermediate derived from the alkylation of this compound followed by manipulation of the sulfonyl and carbonyl groups.

Carboxylic Acid Derivatives: The tert-butyl ester group can be selectively cleaved under acidic conditions. Therefore, a complex carboxylic acid could be retrosynthetically derived from a precursor synthesized using this compound, where the ester provides protection and the sulfonyl group facilitates key bond formations.

Data Table 2: Retrosynthetic Analysis Flowchart

| Target Moiety | Retrosynthetic Disconnection | Synthon | Reagent Equivalent |

| Substituted Alkene | Julia-Kocienski Olefination | Cyclohexylsulfonylmethyl carbanion | This compound (after modification) |

| β-Hydroxy Acid Derivative | Aldol-type reaction | Enolate of tert-butyl acetate | This compound (as enolate precursor) |

| Substituted Acetic Acid | Alkylation followed by desulfonylation | α-Anion of tert-butyl acetate | This compound |

Computational and Theoretical Studies on Tert Butyl 2 Cyclohexylsulfonyl Acetate

Electronic Structure and Bonding Analysis

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic landscape of tert-butyl 2-(cyclohexylsulfonyl)acetate. The arrangement of electrons and the nature of the chemical bonds are dictated by a combination of orbital interactions and electrostatic effects, largely influenced by the strongly electron-withdrawing cyclohexylsulfonyl group.

Molecular Orbital Theory and Electron Density Distribution

Molecular orbital (MO) analysis of molecules analogous to this compound reveals that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized on the alpha-carbon and the adjacent oxygen atoms of the ester, indicating the nucleophilic character of the enolate that can be formed upon deprotonation. Conversely, the LUMO is predominantly centered on the sulfonyl group and the carbonyl carbon, highlighting the electrophilic sites of the molecule.

The electron density distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, shows a significant polarization of the S-O and C=O bonds. researchgate.net The sulfur atom of the sulfonyl group bears a substantial positive charge, while the oxygen atoms are negatively charged. This charge separation is a hallmark of the sulfonyl group and is a primary contributor to its strong inductive effect. researchgate.net Computational models predict that the bonding in the sulfonyl group is best described by polar covalent bonds with significant ionic character, rather than invoking d-orbital participation from the sulfur atom, a view that has been revised in modern computational chemistry. researchgate.net

Table 1: Calculated Electronic Properties of a Model Alkyl Sulfonylacetate

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.8 D |

Note: These values are representative and are based on DFT calculations of analogous simple alkyl sulfonylacetates.

Inductive and Resonance Effects of the Cyclohexylsulfonyl Group

The cyclohexylsulfonyl group exerts a powerful electron-withdrawing inductive effect (-I effect) on the rest of the molecule. This is due to the high electronegativity of the oxygen atoms and the resulting polarization of the S-O bonds. This inductive withdrawal of electron density acidifies the alpha-protons on the carbon atom situated between the sulfonyl and carbonyl groups, making them susceptible to deprotonation by a base.

While the sulfonyl group is primarily an inductive electron-withdrawing group, the potential for resonance stabilization of the corresponding carbanion (enolate) is a crucial factor in its chemistry. Upon deprotonation of the alpha-carbon, the negative charge can be delocalized onto the oxygen atoms of both the sulfonyl and the carbonyl groups. This resonance stabilization significantly lowers the pKa of the alpha-proton and is a key driver for the formation of the enolate intermediate in many reactions. However, the delocalization into the sulfonyl group is generally considered less effective than into a carbonyl group.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound is complex, with multiple rotatable bonds and the conformational flexibility of the cyclohexane (B81311) ring. Computational methods are essential for identifying the most stable conformations and understanding the energetic barriers to rotation, which in turn influence the molecule's reactivity.

Rotational Barriers and Energetic Minima

The most significant conformational preference in this compound is the orientation of the sulfonylacetate group on the cyclohexane ring. Due to the large steric bulk of this group, it overwhelmingly favors an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. The energy difference between the equatorial and axial conformers is substantial, effectively locking the cyclohexane ring in the conformation with the equatorial substituent.

Rotation around the C-S bond is also a key conformational feature. Theoretical calculations on related alkyl sulfones suggest that the barrier to rotation around the C-S bond is relatively low, on the order of 2-5 kcal/mol. The preferred conformation typically involves a staggered arrangement of the substituents to minimize steric hindrance. For this compound, this would mean the acetate (B1210297) group is positioned to minimize interactions with the cyclohexane ring.

Table 2: Calculated Rotational Energy Barriers for a Model Cyclohexyl Alkyl Sulfone

| Rotatable Bond | Barrier to Rotation (kcal/mol) |

| Cyclohexyl-S | ~4.5 |

| S-CH2 | ~2.8 |

Note: These are estimated values based on computational studies of analogous molecules.

Influence of Conformation on Reactivity

The conformational preferences of this compound have a direct impact on its reactivity. The fixed equatorial position of the bulky cyclohexylsulfonyl group can influence the accessibility of the alpha-protons to an incoming base. Furthermore, the stereochemistry of the cyclohexane ring can direct the approach of reagents in subsequent reactions of the enolate.

The conformation of the enolate itself is also critical. The planar nature of the enolate system, with delocalized pi-electrons across the C-C-O and C-S-O fragments, dictates the stereochemical outcome of alkylation and other reactions. The bulky tert-butyl and cyclohexyl groups will sterically hinder one face of the enolate, leading to a preferential attack of electrophiles from the less hindered face. This stereochemical control is a cornerstone of the synthetic utility of such compounds.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry provides a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key reaction is the formation of its enolate and subsequent nucleophilic attack.

Theoretical studies on the deprotonation of alpha-sulfonyl esters show that the reaction proceeds through a transition state where the proton is partially transferred to the base, and the negative charge is beginning to delocalize into the sulfonyl and carbonyl groups. The activation energy for this step is dependent on the strength of the base and the solvent.

Once formed, the enolate can act as a nucleophile. For example, in an SN2 alkylation reaction, the enolate attacks an alkyl halide. Transition state calculations for such reactions on model systems indicate a concerted process where the C-C bond is forming as the C-halogen bond is breaking. The geometry of the transition state is influenced by steric and stereoelectronic factors. The bulky tert-butyl and cyclohexyl groups will favor a transition state geometry that minimizes steric clashes.

Table 3: Calculated Activation Energies for a Model Enolate Alkylation Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Deprotonation (with a strong base) | ~5-10 |

| SN2 Alkylation (with methyl iodide) | ~15-20 |

Note: These are representative values for analogous enolate alkylation reactions and can vary significantly with the specific reactants and conditions.

The elucidation of these reaction pathways and the characterization of transition states through computational methods are invaluable for understanding and predicting the reactivity and selectivity of this compound in organic synthesis. These theoretical insights guide the design of new synthetic methodologies and the optimization of reaction conditions.

DFT Studies of Deprotonation and Nucleophilic Attack

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies would primarily focus on the acidity of the α-proton and the subsequent reactivity of the resulting carbanion (enolate).

The proton on the carbon situated between the sulfonyl and carbonyl groups is significantly acidic due to the electron-withdrawing nature of both adjacent functional groups, which stabilize the resulting conjugate base through resonance and inductive effects. Computational studies on similar systems, such as β-keto sulfones and sulfonyl esters, can provide quantitative estimates of this acidity. The calculated pKa values are crucial for predicting the conditions required for deprotonation and for understanding the nucleophilicity of the resulting carbanion.

For instance, DFT calculations can be employed to determine the pKa of related sulfonyl compounds. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). nih.govresearchgate.net

| Compound Analogue | Functional/Basis Set | Solvation Model | Calculated pKa |

| Phenol (for reference) | CAM-B3LYP/6-311G+dp | SMD (with 2 explicit H₂O) | ~9.9 |

| Sulfachloropyridazine | BLYP/6-311+G(d,p) | PCM | ~7.2 |

| Phenylboronic Acid | M06-2X/6-31+G(d,p) | (Implicit) | ~9.2 |

This table presents calculated pKa values for various compounds to illustrate the application of DFT in acidity prediction. The values are representative of those found in computational studies. nih.govresearchgate.netmdpi.com

Once deprotonated, the resulting carbanion is a soft nucleophile. DFT can be used to model its attack on various electrophiles. The calculations would involve locating the transition state for the nucleophilic attack and calculating the activation energy barrier. This provides insight into the kinetics and feasibility of alkylation, acylation, and other reactions involving the carbanion.

Furthermore, DFT studies on nucleophilic substitution at the sulfur center of sulfonyl compounds reveal high energy barriers, indicating that this position is generally not susceptible to attack under typical conditions. nih.govresearchgate.net This is due to the sterically hindered and electron-rich nature of the sulfonyl group.

Energy Profiles of Key Synthetic Transformations

A key application of computational chemistry is the elucidation of reaction mechanisms through the calculation of energy profiles. For this compound, a particularly relevant synthetic transformation is its use in olefination reactions, such as the Julia-Kocienski olefination. This reaction involves the reaction of the sulfone-stabilized carbanion with an aldehyde or ketone.

DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states. This allows for the determination of rate-determining steps and provides a rationale for the observed stereoselectivity. For example, in a Julia-Kocienski reaction, DFT can be used to calculate the energy barriers for the initial addition of the carbanion to the carbonyl, the subsequent Smiles rearrangement, and the final elimination step to form the alkene. chemrxiv.orgchemrxiv.orgmdpi.com

| Reaction Step (Julia-Kocienski Analogue) | Calculated Free Energy Barrier (kcal/mol) | Description |

| 1,2-Addition (Z-pathway) | 12.5 | Initial attack of the sulfone carbanion on the electrophile. |

| 1,2-Addition (E-pathway) | 15.8 | The higher barrier for this pathway explains the observed Z-selectivity. |

| Smiles Rearrangement | ~12-13 | Intramolecular rearrangement step. |

| Elimination | ~1-2 | Final, low-barrier step to form the olefin product. |

This table provides representative calculated energy barriers for the key steps in a Z-selective Julia-Kocienski olefination, based on DFT studies of similar systems. chemrxiv.org The values illustrate how computational chemistry can rationalize reaction outcomes.

These energy profiles are invaluable for optimizing reaction conditions and for predicting the outcome of reactions with new substrates. They can also guide the design of modified sulfonyl reagents with enhanced reactivity or selectivity.

Prediction of Novel Reactivity and Selectivity

Beyond elucidating known reactions, computational methods can be used to predict new modes of reactivity and to design more selective synthetic methods.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. These descriptors provide a quantitative basis for concepts like electrophilicity, nucleophilicity, and steric hindrance. For this compound, these descriptors can be used to predict its behavior in various chemical environments.

Commonly used descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A high HOMO energy suggests greater nucleophilicity, while a low LUMO energy indicates greater electrophilicity.

Electrophilicity Index (ω): This descriptor provides a quantitative measure of a molecule's ability to accept electrons.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack within a molecule.

Steric Descriptors: Computational methods can be used to quantify the steric bulk of substituents, which is crucial for predicting selectivity in sterically controlled reactions. nih.gov

| Descriptor | Calculated Value (a.u.) for Ethyl Methyl Sulfone | Interpretation |

| HOMO Energy | -0.30 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 0.05 | Relates to electron affinity and electron-accepting ability. |

| Dipole Moment | 4.5 D | Indicates the overall polarity of the molecule. |

This table shows representative quantum chemical descriptors calculated for ethyl methyl sulfone, a simple analogue of the sulfonyl moiety in the target compound. These values are used to predict and rationalize chemical reactivity. researchgate.netysu.am

By calculating these descriptors for this compound and its potential reaction partners, it is possible to predict the feasibility and regioselectivity of new reactions.

Virtual Screening for New Synthetic Applications

Virtual screening is a computational technique used to search large libraries of molecules for those that are likely to have a desired property, such as binding to a specific enzyme. nih.govresearchgate.net While often used in drug discovery, the principles of virtual screening can also be applied to the discovery of new catalysts or reagents for synthetic chemistry.

For example, a virtual screen could be designed to identify novel electrophiles that react with the carbanion of this compound in a highly selective manner. This would involve:

Defining a "pharmacophore" or reactivity model: This model would describe the key electronic and steric features required for a successful reaction.

Screening a virtual library of compounds: Large databases of commercially available or synthetically accessible molecules would be computationally screened against the reactivity model.

Ranking and prioritizing hits: The top-scoring molecules from the screen would be identified as promising candidates for experimental investigation.

This approach could accelerate the discovery of new synthetic applications for this compound, moving beyond its traditional role in olefination reactions. For instance, it could be used to identify substrates for novel asymmetric reactions catalyzed by a chiral base, where the bulky cyclohexyl and tert-butyl groups could play a key role in stereocontrol.

Advancements in Analytical and Spectroscopic Characterization Relevant to Reaction Monitoring

In-situ Spectroscopic Techniques for Reaction Progress Monitoring

In-situ spectroscopy allows for the real-time analysis of a reaction mixture without the need for sampling, providing dynamic information on the concentration of reactants, intermediates, and products. nih.govfu-berlin.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes and chemical kinetics as they proceed toward equilibrium. nih.gov Real-time or in-situ NMR monitoring involves placing the reaction vessel directly within the NMR spectrometer (or flowing the reaction mixture through an NMR flow cell) to acquire spectra at regular intervals. nih.gov This non-invasive technique provides detailed structural information, allowing for the unambiguous identification and quantification of species in the reaction mixture. nih.govnih.gov

In the synthesis of tert-butyl 2-(cyclohexylsulfonyl)acetate, for instance, from the reaction of a cyclohexyl sulfinate salt with tert-butyl haloacetate, ¹H NMR spectroscopy can be used to track the reaction's progress. The disappearance of the signal corresponding to the α-protons of the tert-butyl haloacetate starting material and the simultaneous appearance of a new singlet for the α-protons adjacent to the sulfonyl and carbonyl groups in the product would be monitored. The integration of these signals over time provides kinetic data.

Table 1: Hypothetical ¹H NMR Data for Monitoring the Synthesis of this compound

| Compound | Functional Group | Chemical Shift (δ, ppm) (Hypothetical) | Signal Multiplicity |

| Tert-butyl bromoacetate (B1195939) (Starting Material) | CH₂-Br | 3.85 | Singlet |

| Tert-butyl bromoacetate (Starting Material) | -C(CH₃)₃ | 1.48 | Singlet |

| This compound (Product) | SO₂-CH₂-CO | 4.10 | Singlet |

| This compound (Product) | Cyclohexyl-H | 1.10 - 2.15 | Multiplet |

| This compound (Product) | -C(CH₃)₃ | 1.45 | Singlet |

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques ideal for monitoring changes in functional groups during a reaction. nih.govclairet.co.uk FT-IR spectroscopy is particularly sensitive to polar functional groups and is one of the most popular tools for reaction monitoring. clairet.co.uk Attenuated Total Reflection (ATR) probes are commonly used for in-situ FT-IR, as they can be directly inserted into a reaction vessel. nih.gov Raman spectroscopy, a light-scattering technique, is highly effective for monitoring non-polar bonds and is often preferred for heterogeneous reactions or aqueous systems where water's strong IR absorbance can be problematic. clairet.co.uk

For the formation of this compound, these techniques would track the appearance of two key functional groups: the ketone (C=O) of the ester and the sulfonyl (SO₂) group. The progress of the reaction can be followed by the growth of characteristic absorption/scattering bands for these groups.

Table 2: Key Vibrational Frequencies for Monitoring the Formation of this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1300 - 1350 | Weak | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | ~1120 - 1160 | Strong | Strong |

| Carbonyl (C=O) | Stretch | ~1730 - 1750 | Weak | Strong |

Chromatographic Methods for Purity and Yield Determination in Synthetic Studies

Chromatography is indispensable for separating components of a mixture, making it the primary method for assessing the purity of reaction products and determining reaction yield. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing non-volatile and thermally sensitive compounds, making it well-suited for β-keto sulfones. sielc.comaxionlabs.com Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724)/water), would be the standard method to separate this compound from starting materials and any potential byproducts. A UV detector is typically employed, as the carbonyl group provides sufficient chromophore for detection.

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. The viability of GC for this compound would depend on its thermal stability, as high temperatures in the injection port could cause decomposition. If stable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could provide high-resolution separation and purity analysis.

Table 3: Example RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: 40% to 90% Acetonitrile in Water over 15 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Compound | Hypothetical Retention Time (min) |

| Cyclohexylsulfinic acid sodium salt | 2.5 |

| Tert-butyl bromoacetate | 8.2 |

| This compound | 10.5 |

While this compound is an achiral molecule, β-keto sulfones are important precursors in asymmetric synthesis, for example, in the reduction of the ketone to a chiral β-hydroxy sulfone. nih.gov In such cases, determining the enantiomeric excess (ee) of the chiral product is crucial. numberanalytics.com

Chiral chromatography, using either HPLC, GC, or Supercritical Fluid Chromatography (SFC), is the most common method for separating enantiomers. numberanalytics.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.commdpi.com Polysaccharide-based CSPs are widely used for this purpose. mdpi.com The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess. numberanalytics.com

Table 4: Illustrative Chiral HPLC Data for a β-Hydroxy Sulfone Product

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 12.3 | 98,500 |

| (S)-enantiomer | 14.1 | 1,500 |

| Calculated Enantiomeric Excess (ee) | 97% | |

| *Calculation: ee (%) = [ | Area(R) - Area(S) | / |

Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a target compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound, electrospray ionization (ESI) coupled with LC-MS would likely show a prominent protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. In GC-MS, which uses electron ionization (EI), the molecular ion [M]⁺ may be observed. The fragmentation of sulfones is well-studied and provides significant structural information. nih.govnih.gov The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups.

Key fragmentation pathways would include:

Loss of the tert-butyl cation: A prominent peak at [M-57]⁺ resulting from the cleavage of the tert-butyl group.

Loss of isobutylene: A rearrangement reaction leading to a peak at [M-56]⁺.

Cleavage of the cyclohexyl group: A peak corresponding to the loss of the cyclohexyl radical, [M-83]⁺.

Sulfonyl group cleavages: Fragmentation of the C-S bonds, leading to ions such as [C₆H₁₁SO₂]⁺ or [C₆H₁₁]⁺.

Table 5: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 246.35)

| m/z (Predicted) | Proposed Fragment Ion | Formula of Lost Neutral |

| 246 | [C₁₂H₂₂O₄S]⁺˙ (Molecular Ion) | - |

| 190 | [C₆H₁₀O₄S]⁺˙ | C₄H₈ (Isobutylene) |

| 189 | [C₈H₁₃O₂S]⁺ | C₄H₉• (tert-butyl radical) |

| 163 | [C₆H₁₁SO₂]⁺ | •CH₂COOC(CH₃)₃ |

| 83 | [C₆H₁₁]⁺ | •SO₂CH₂COOC(CH₃)₃ |

| 57 | [C₄H₉]⁺ | •C₈H₁₃O₄S |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule, a critical step in its structural elucidation.

In the characterization of this compound, HRMS plays a crucial role in confirming its molecular formula, C12H22O4S. By measuring the exact mass of the protonated molecule ([M+H]+), researchers can differentiate it from other potential isomers or byproducts with the same nominal mass. The high resolving power of modern HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the distinction between closely related mass peaks, providing a high degree of confidence in the compound's identity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C12H22O4S |

| Theoretical Exact Mass ([M+H]+) | 263.1317 |

| Observed Exact Mass ([M+H]+) | 263.1315 |

| Mass Error (ppm) | -0.76 |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Instrumentation | Orbitrap Mass Spectrometer |

This data is illustrative and may vary slightly depending on the specific instrument and experimental conditions.

The data presented in Table 1 showcases the precision of HRMS. The minimal mass error, typically in the sub-ppm range, provides strong evidence for the assigned elemental composition, thereby confirming the successful synthesis of this compound.

LC-MS/MS for Reaction Mixture Analysis

While HRMS is excellent for the definitive identification of a purified compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the workhorse for analyzing complex mixtures, making it ideal for reaction monitoring. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

In the synthesis of this compound, LC-MS/MS can be employed to track the consumption of starting materials, the formation of the desired product, and the emergence of any intermediates or byproducts over time. A typical workflow involves taking aliquots from the reaction vessel at various time points, quenching the reaction, and injecting the mixture into the LC-MS/MS system.

The liquid chromatography component separates the different components of the mixture based on their physicochemical properties, such as polarity. For this compound, a reversed-phase column (e.g., C18) is often used, with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.

Following separation, the components enter the mass spectrometer. In a tandem MS setup (e.g., a triple quadrupole), a specific precursor ion corresponding to the compound of interest (e.g., the [M+H]+ ion of this compound at m/z 263.1) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the target analyte even in the presence of a complex matrix.

Table 2: Illustrative LC-MS/MS Parameters for Monitoring this compound

| Parameter | Description |

| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI, Positive |

| Precursor Ion (m/z) | 263.1 |

| Product Ion (m/z) | 207.1 (Loss of C4H8) |

| Collision Energy | Optimized for maximal product ion intensity |

This data is illustrative and requires optimization for specific instrumentation and reaction conditions.

By monitoring the intensity of the specific transition (263.1 -> 207.1), chemists can generate a reaction profile, plotting the concentration of this compound over time. This information is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of the final product. Furthermore, LC-MS/MS can be used to identify and quantify potential impurities, providing a comprehensive understanding of the reaction pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.